5,15-Diphenylporphyrin

STAT3 inhibitor SH2 domain antagonist anticancer research

Selective STAT3-SH2 antagonist (IC50 0.28 µM, 35-fold selectivity vs STAT1). Trans-A2B2 substitution with two vacant meso-positions enables sequential functionalization for asymmetric porphyrin synthesis and superior OER catalyst performance (onset overpotential 283 mV). Essential for targeted STAT3 inhibition without STAT1 confounding effects. Ideal scaffold for optoelectronics and bioconjugation. Research-use only.

Molecular Formula C32H22N4
Molecular Weight 462.5 g/mol
CAS No. 22112-89-6
Cat. No. B1663767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Diphenylporphyrin
CAS22112-89-6
Synonyms5,15-diphenyl-21H,23H-porphine
Molecular FormulaC32H22N4
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3
InChIInChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H
InChIKeyQIBKIAFNCVIIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





5,15-Diphenylporphyrin (CAS: 22112-89-6) for Specialized Porphyrin Research and Asymmetric Functionalization


5,15-Diphenylporphyrin (5,15-DPP; C32H22N4; MW 462.54) is a free-base synthetic porphyrin belonging to the trans-A2B2 meso-substituted porphyrin family . Unlike the ubiquitous 5,10,15,20-tetraphenylporphyrin (TPP), 5,15-DPP possesses only two phenyl groups in diametrically opposed meso-positions, leaving the 10- and 20-positions unsubstituted [1]. This distinct architecture confers unique reactivity, photophysical properties, and molecular packing characteristics that are not achievable with tetra-aryl porphyrin analogs [2].

Why 5,15-Diphenylporphyrin Cannot Be Replaced by Standard Tetraarylporphyrins


5,15-Diphenylporphyrin is not a simple, interchangeable porphyrin analog. Its trans-disubstitution pattern dictates fundamentally different reactivity, photophysics, and electrocatalytic behavior compared to the more common 5,10,15,20-tetraphenylporphyrin (TPP) or other symmetrically substituted porphyrins. Substituting 5,15-DPP with TPP, for example, would preclude regiospecific functionalization at the unsubstituted meso-positions [1], alter the fluorescence quantum yield [2], and increase the onset overpotential in oxygen evolution reaction (OER) catalysis [3]. The quantitative evidence below demonstrates that these differences are not marginal but are critical for specific research applications.

Quantitative Differentiators for 5,15-Diphenylporphyrin Against Key Comparators


STAT3-SH2 Antagonism: Selective Inhibition Over STAT1

5,15-Diphenylporphyrin demonstrates selective antagonism of the STAT3-SH2 domain. It inhibits STAT3 with an IC50 of 0.28 µM, while requiring a 35.7-fold higher concentration (IC50 = 10 µM) to inhibit the closely related STAT1 protein [1]. This selectivity is critical for minimizing off-target effects in cellular studies.

STAT3 inhibitor SH2 domain antagonist anticancer research

Electrocatalytic Oxygen Evolution: 25 mV Lower Onset Overpotential than Triphenylporphyrin

In a direct head-to-head comparison of oxidative chemical vapor deposition (oCVD) films, the polymer derived from Ni(II) 5,15-diphenylporphyrin (pNiPh2P) exhibited an OER onset overpotential of 283 mV. This is significantly lower than the 308 mV observed for the polymer from Ni(II) 5,10,15-triphenylporphyrin (pNiPh3P) and the 343 mV observed for the polymer from Ni(II) 5,10,15,20-tetraphenylporphyrin (pNiPh4P) [1].

oxygen evolution reaction electrocatalysis water splitting

Fluorescence Quantum Yield: Reduced Relative to Tetraphenylporphyrin

The fluorescence quantum yield of 5,15-diphenylporphyrin is measurably lower than that of 5,10,15,20-tetraphenylporphyrin (TPP) [1]. While the exact quantum yield values are not provided in the abstract, the study establishes a clear photophysical difference. This alteration in emissive properties is attributed to the specific electronic and conformational effects of the trans-disubstitution pattern [1].

fluorescence photophysics sensing

Regiospecific Monofunctionalization: Unavailable with Symmetric Analogs

5,15-Diphenylporphyrin can be regiospecifically halogenated at the unsubstituted meso-positions, enabling the synthesis of unsymmetrical porphyrins via Heck and Stille-type coupling reactions [1][2]. This synthetic pathway is inaccessible with tetra-substituted porphyrins like TPP, which lack unsubstituted meso-positions.

asymmetric synthesis porphyrin functionalization regioselective coupling

Crystal Packing: Offset π-π Interactions from Trans-Disubstitution

The crystal structure of 5,15-diphenylporphyrin reveals offset π-π interactions driven by the trans-disubstitution pattern [1]. This packing motif is distinct from that of tetraarylporphyrins, which typically exhibit more face-to-face stacking due to steric hindrance from the four meso-substituents [2].

crystal engineering supramolecular chemistry molecular packing

Recommended Applications for 5,15-Diphenylporphyrin Based on Quantified Advantages


Selective STAT3-SH2 Antagonism in Cancer Research

5,15-Diphenylporphyrin is the appropriate choice for studies requiring specific inhibition of the STAT3 signaling pathway with minimal interference on STAT1. Its 35.7-fold selectivity for STAT3 over STAT1 (IC50 values of 0.28 µM vs. 10 µM) ensures that observed cellular effects can be attributed to STAT3 blockade rather than off-target activity [1]. This is particularly relevant in oncology research where STAT3 is constitutively activated .

High-Efficiency Electrocatalytic Water Oxidation

For the development of low-overpotential oxygen evolution reaction (OER) catalysts, Ni(II) 5,15-diphenylporphyrin-derived conjugated polymer films are demonstrably superior to those derived from triphenylporphyrin or tetraphenylporphyrin. The 25 mV lower onset overpotential (283 mV vs. 308 mV) directly translates to improved energy efficiency in water-splitting devices [1]. This advantage is attributed to the flexible molecular geometry conferred by the trans-diphenyl substitution pattern .

Synthesis of Asymmetric Porphyrin Building Blocks

When the research objective is to create unsymmetrically substituted porphyrins for applications such as photodynamic therapy sensitizers or nonlinear optical materials, 5,15-diphenylporphyrin is the essential starting material. Its two unsubstituted meso-positions allow for regiospecific halogenation and subsequent cross-coupling reactions, a synthetic pathway that is impossible with tetra-substituted porphyrins like TPP [1].

Crystal Engineering and Organic Electronics

The unique offset π-π stacking motif observed in the crystal structure of 5,15-diphenylporphyrin [1] makes it a valuable scaffold for crystal engineering studies. Researchers investigating the relationship between molecular packing and charge transport properties in organic semiconductors should select 5,15-DPP over TPP to access this distinct solid-state arrangement.

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